1-Methyl-1H-indole-6-carbonitrile

Description

BenchChem offers high-quality 1-Methyl-1H-indole-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-indole-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

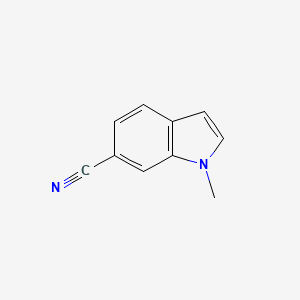

Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-12-5-4-9-3-2-8(7-11)6-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGAAHLMYPQCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572246 | |

| Record name | 1-Methyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20996-87-6 | |

| Record name | 1-Methyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-1H-indole-6-carbonitrile

CAS Number: 20996-87-6

This guide provides a comprehensive technical overview of 1-Methyl-1H-indole-6-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, analytical characterization, and its strategic applications in the synthesis of complex molecular architectures.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone in the design of novel therapeutic agents. 1-Methyl-1H-indole-6-carbonitrile, with its strategic placement of a methyl group on the indole nitrogen and a cyano group on the benzene ring, offers a versatile platform for further chemical modifications, making it a valuable intermediate in the synthesis of targeted therapeutics.[2][3]

Physicochemical Properties

1-Methyl-1H-indole-6-carbonitrile is typically a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 20996-87-6 | [4] |

| Molecular Formula | C₁₀H₈N₂ | [4] |

| Molecular Weight | 156.18 g/mol | |

| Form | Solid | |

| InChI Key | FOGAAHLMYPQCJG-UHFFFAOYSA-N | |

| SMILES | CN1C2=CC(C#N)=CC=C2C=C1 |

Synthesis of 1-Methyl-1H-indole-6-carbonitrile

The primary route to 1-Methyl-1H-indole-6-carbonitrile involves the N-methylation of the precursor, 1H-indole-6-carbonitrile (also known as 6-cyanoindole). This transformation is crucial as the methyl group at the N1 position can significantly alter the compound's biological activity and metabolic stability.

Conceptual Workflow for N-Methylation

The workflow involves the deprotonation of the indole nitrogen followed by nucleophilic attack on a methylating agent.

Caption: General workflow for the synthesis of 1-Methyl-1H-indole-6-carbonitrile.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the N-methylation of indoles.[5]

Materials:

-

1H-Indole-6-carbonitrile (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Methyl iodide (CH₃I, 1.5 eq) or Dimethyl sulfate ((CH₃)₂SO₄, 1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 1H-indole-6-carbonitrile (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the indole anion.

-

Cool the reaction mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.5 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-Methyl-1H-indole-6-carbonitrile.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The indole anion is highly reactive and can be quenched by atmospheric moisture and oxygen. An inert atmosphere is crucial to prevent side reactions and ensure a high yield.

-

Anhydrous Solvent: The use of an anhydrous solvent like DMF is essential to prevent the protonation of the highly basic sodium hydride and the resulting indole anion.

-

Strong Base: A strong base like sodium hydride is required to efficiently deprotonate the indole nitrogen (pKa ≈ 17), driving the reaction towards the formation of the nucleophilic indole anion.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials, byproducts, and residual reagents.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized 1-Methyl-1H-indole-6-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[6]

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring system and a characteristic singlet for the N-methyl group.

-

N-CH₃: A singlet integrating to 3 protons, typically in the range of 3.7-4.0 ppm.

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the indole ring. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the cyano group.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

-

N-CH₃: A signal in the aliphatic region, typically around 30-35 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (approximately 100-140 ppm).

-

Cyano Carbon (C≡N): A characteristic signal in the downfield region, typically around 118-125 ppm.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8]

-

C≡N Stretch: A sharp, medium-intensity absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the nitrile group.[9]

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ corresponding to the N-methyl group.

-

C=C Stretch (Aromatic): Several absorption bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[10]

-

Molecular Ion (M⁺): A prominent peak at m/z = 156, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways for indoles involve the loss of small molecules like HCN or the cleavage of the N-methyl group.[11][12]

Applications in Drug Discovery and Development

1-Methyl-1H-indole-6-carbonitrile serves as a valuable intermediate in the synthesis of a wide range of biologically active compounds.[13] The cyano group can be readily transformed into other functional groups such as carboxylic acids, amines, and tetrazoles, providing access to a diverse array of indole derivatives.

Role as a Chemical Intermediate

The strategic placement of the cyano group allows for its conversion into various functionalities, which is a key step in the synthesis of more complex drug candidates.

Caption: Key transformations of the cyano group in 1-Methyl-1H-indole-6-carbonitrile.

Therapeutic Targets

Derivatives of 6-cyanoindoles have been investigated for their potential activity against a range of therapeutic targets, including:

-

Dopamine D4 Receptors: Cyano-substituted indoles have been explored as selective ligands for dopamine receptors, which are implicated in various neuropsychiatric disorders.[14]

-

Antidepressant Agents: The cyanoindole core is a key structural feature in some antidepressant medications.[14]

Safety and Handling

1-Methyl-1H-indole-6-carbonitrile is classified as acutely toxic if swallowed. Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.

Conclusion

1-Methyl-1H-indole-6-carbonitrile, with its confirmed CAS number of 20996-87-6, is a strategically important building block in synthetic and medicinal chemistry. Its synthesis via N-methylation of 6-cyanoindole is a well-established chemical transformation. The versatile cyano group allows for a multitude of subsequent chemical modifications, providing access to a wide range of complex indole derivatives with potential therapeutic applications. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in drug discovery and development programs.

References

-

Magritek. Methyl 1H-indole-3-carboxylate. [Link]

-

Organic Syntheses. 1-methylindole. [Link]

-

PubChem. 1H-indole-6-carbonitrile. [Link]

-

Scientific Research Publishing. Study of Mass Spectra of Some Indole Derivatives. [Link]

-

University of Southampton. 1-Methyl-1H-indole-6-carboxylic acid - eCrystals. [Link]

-

Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]

-

PubChem. 1H-Indole, 6-methyl-. [Link]

-

PubChem. 1-Methylindole. [Link]

-

NIST. 1H-Indole, 6-methyl-. [Link]

-

SpectraBase. 1-Methyl-1H-indole [FTIR]. [Link]

-

MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

-

ResearchGate. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

-

MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

-

NIST. 1H-Indole, 1-methyl-. [Link]

-

PMC. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

ResearchGate. FT-IR spectrum of control indole. [Link]

-

ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

-

PMC. Biomedical Importance of Indoles. [Link]

-

PMC. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. [Link]

-

MDPI. Pd/SiC-Catalyzed Visible-Light-Driven N-Methylation of Nitroaranes Using Formaldehyde. [Link]

-

ResearchGate. 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in.... [Link]

-

FULIR. Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. [Link]

-

MDPI. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]

-

ChemSynthesis. methyl 1H-indole-6-carboxylate. [Link]

-

Arkivoc. Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 1H-Indole, 1-methyl- [webbook.nist.gov]

- 9. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scirp.org [scirp.org]

- 11. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1H-Indole, 6-methyl- [webbook.nist.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-Methyl-1H-indole-6-carbonitrile: Properties, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Methyl-1H-indole-6-carbonitrile (CAS No. 20996-87-6). This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, leveraging the unique electronic properties of the indole scaffold functionalized with a methyl group at the N1 position and a nitrile group at the C6 position. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, predicted spectroscopic data based on analogous structures, and insights into its chemical behavior.

Introduction and Significance

The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[1] The strategic placement of functional groups on the indole ring system allows for the fine-tuning of a molecule's biological activity and physicochemical properties. 1-Methyl-1H-indole-6-carbonitrile is a bifunctional synthetic intermediate of significant interest. The N-methylation prevents the formation of N-H hydrogen bonds and increases lipophilicity, while the C6-nitrile group serves as a versatile chemical handle for further molecular elaboration through various transformations, including hydrolysis, reduction, or participation in cycloaddition reactions.[2] Its derivatives are explored in diverse therapeutic areas, making a thorough understanding of its chemical characteristics essential for its effective utilization in complex synthetic campaigns.

Physicochemical and Safety Properties

1-Methyl-1H-indole-6-carbonitrile is a solid at room temperature.[3] It is sensitive to air and light and should be stored accordingly in a tightly sealed container under a dry, inert atmosphere.[4] The key physical and chemical identifiers for this compound are summarized in Table 1.

| Property | Value | Source(s) |

| CAS Number | 20996-87-6 | [3][5] |

| Molecular Formula | C₁₀H₈N₂ | [3][5] |

| Molecular Weight | 156.18 g/mol | [3] |

| Physical Form | Solid | [3] |

| Melting Point | 51 - 54 °C | [4] |

| Boiling Point | 253 - 254 °C | [4] |

| log P (octanol/water) | 2.14 (experimental) | [4] |

| InChI Key | FOGAAHLMYPQCJG-UHFFFAOYSA-N | [3] |

Safety and Handling

This compound must be handled with appropriate caution in a well-ventilated chemical fume hood. It is classified as harmful if swallowed and toxic in contact with skin.[4] It is also known to cause serious eye irritation and is very toxic to aquatic life.[4]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 3) | GHS06 | Danger | H311: Toxic in contact with skin |

| Serious Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |

| Acute Aquatic Toxicity (Category 1) | GHS09 | Warning | H400: Very toxic to aquatic life |

Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), chemical safety goggles, and a laboratory coat.[4] First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[4]

-

Eye Contact: Rinse out with plenty of water. Call an ophthalmologist.[4]

-

Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.[4]

Synthesis and Purification

The most direct and common synthesis of 1-Methyl-1H-indole-6-carbonitrile involves the N-methylation of the precursor, 1H-indole-6-carbonitrile. A robust and high-yielding method adapted from a classic Organic Syntheses procedure for the methylation of indole involves the deprotonation of the indole nitrogen with a strong base followed by quenching with an electrophilic methyl source.[3]

Detailed Experimental Protocol: N-Methylation

Causality: This protocol utilizes sodium amide in liquid ammonia. Liquid ammonia serves as both the solvent and a medium that allows the strong base, sodium amide, to efficiently deprotonate the indole N-H (pKa ≈ 17). The resulting sodium indolide salt is a potent nucleophile that readily undergoes an SN2 reaction with methyl iodide to form the desired N-methylated product in high yield.[3]

Materials:

-

1H-indole-6-carbonitrile

-

Sodium metal (Na)

-

Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (catalyst)

-

Liquid ammonia (NH₃)

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a dropping funnel under an inert atmosphere (Argon or Nitrogen). The entire apparatus must be situated in a well-ventilated fume hood.

-

Ammonia Condensation: Cool the flask in a dry ice/acetone bath and condense approximately 400-500 mL of liquid ammonia.

-

Base Formation: Add a catalytic amount (approx. 0.1 g) of ferric nitrate nonahydrate. With vigorous stirring, add small, clean pieces of sodium metal until the characteristic deep blue color of solvated electrons persists. The formation of the light gray sodium amide is typically complete within 20-30 minutes.

-

Deprotonation: Slowly add a solution of 1H-indole-6-carbonitrile (1.0 eq) dissolved in a minimal amount of anhydrous diethyl ether. Stir for 10-15 minutes to ensure complete formation of the sodium indolide salt.

-

Alkylation: Add a solution of methyl iodide (1.1 eq) in an equal volume of anhydrous diethyl ether dropwise to the reaction mixture. Continue stirring for an additional 15-20 minutes.

-

Workup: Carefully allow the liquid ammonia to evaporate under a stream of nitrogen. To the remaining residue, add 100 mL of water, followed by 100 mL of diethyl ether.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous phase with an additional portion of diethyl ether (2 x 50 mL).

-

Washing & Drying: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield 1-Methyl-1H-indole-6-carbonitrile as a solid.[3]

Spectroscopic and Structural Characterization

Predicted ¹H NMR Spectrum

The electron-withdrawing nitrile group at the C6 position will deshield protons on the benzene ring, particularly H5 and H7, shifting them downfield relative to 1-methylindole.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale / Analogous Data |

| H-7 | ~7.9 | s (or d) | J ≈ 0.8 Hz | Deshielded by adjacent C6-CN group. |

| H-4 | ~7.7 | d | J ≈ 8.5 Hz | Standard ortho coupling to H5. |

| H-5 | ~7.4 | dd | J ≈ 8.5, 1.5 Hz | Ortho coupling to H4, meta to H7. |

| H-2 | ~7.2 | d | J ≈ 3.1 Hz | Pyrrole ring proton, coupled to H3.[8] |

| H-3 | ~6.6 | d | J ≈ 3.1 Hz | Pyrrole ring proton, coupled to H2.[8] |

| N-CH₃ | ~3.8 | s | - | Typical shift for N-methyl on indole.[8] |

Predicted ¹³C NMR Spectrum

The carbon atoms directly attached to or near the electron-withdrawing nitrile and nitrogen atoms will show the most significant shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale / Analogous Data |

| C-7a | ~137 | Bridgehead carbon adjacent to N.[9] |

| C-3a | ~129 | Bridgehead carbon. |

| C-2 | ~128 | Pyrrole ring carbon. |

| C-4 | ~123 | Benzene ring CH. |

| C-5 | ~122 | Benzene ring CH. |

| C-CN (nitrile) | ~119 | Quaternary carbon of nitrile group. |

| C-7 | ~112 | Benzene ring CH. |

| C-3 | ~102 | Pyrrole ring carbon. |

| C-6 | ~101 | Quaternary carbon attached to CN. |

| N-CH₃ | ~33 | N-methyl carbon.[9] |

Predicted Key FTIR Absorptions

The FTIR spectrum will be dominated by a strong, sharp nitrile stretch and aromatic C-H and C=C vibrations.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale / Analogous Data |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Typical for aromatic rings.[10] |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium | N-CH₃ group. |

| Nitrile (C≡N) Stretch | 2230 - 2220 | Strong, Sharp | Characteristic for aryl nitriles. |

| Aromatic C=C Stretch | 1610 - 1580 | Medium-Strong | Indole ring system vibrations.[10] |

Predicted Mass Spectrum (EI)

Electron ionization mass spectrometry is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z Value | Proposed Fragment | Rationale |

| 156 | [M]⁺ | Molecular Ion |

| 155 | [M-H]⁺ | Loss of a hydrogen atom. |

| 141 | [M-CH₃]⁺ | Loss of the N-methyl group. |

| 129 | [M-HCN]⁺ | Loss of hydrogen cyanide from the nitrile group and a ring proton. |

Chemical Reactivity

The reactivity of 1-Methyl-1H-indole-6-carbonitrile is dictated by the indole nucleus and the nitrile functional group. The N1 position is protected by the methyl group, directing electrophilic attack primarily to the C3 position of the pyrrole ring.

Reactivity of the Indole Ring

The pyrrole moiety of the indole ring is electron-rich and highly susceptible to electrophilic aromatic substitution. With the N1 position blocked, the C3 position is the most nucleophilic and kinetically favored site for reaction with electrophiles. Common reactions include:

-

Vilsmeier-Haack Reaction: Reaction with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) would introduce a formyl group at the C3 position, yielding 1-methyl-6-cyano-1H-indole-3-carbaldehyde.

-

Friedel-Crafts Acylation: Acylation with acid chlorides or anhydrides in the presence of a Lewis acid can introduce acyl groups at C3.

-

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) will selectively halogenate the C3 position.

Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into other key moieties:

-

Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, yielding 1-methyl-1H-indole-6-carboxylic acid.[11]

-

Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, affording (1-methyl-1H-indol-6-yl)methanamine.

-

Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after aqueous workup.

Applications in Chemical Synthesis

1-Methyl-1H-indole-6-carbonitrile primarily serves as a molecular scaffold and intermediate in the synthesis of more complex molecules.[5] Its utility stems from the ability to perform sequential, regioselective functionalization at different sites. For instance, an electrophilic substitution can be performed at C3, followed by a transformation of the C6-nitrile group, allowing for the rapid construction of molecular diversity from a single starting material. This strategy is frequently employed in the generation of libraries of compounds for high-throughput screening in drug discovery programs targeting, for example, serotonin receptors or protein kinases.[12][13]

References

-

Potts, K. T.; Saxton, J. E. 1-Methylindole. Organic Syntheses, Coll. Vol. 5, p.769 (1973); Vol. 40, p.68 (1960). [Link]

-

The Royal Society of Chemistry. Supporting Information for Catalytic Methylation of Indoles. [Link]

-

NIST. Chemistry WebBook for 1H-Indole, 1-methyl-. [Link]

-

PubChem. 1-Methylindole Compound Summary. [Link]

-

NIST. Chemistry WebBook for 1H-Indole, 6-methyl-. [Link]

- Google Patents. US20040077646A1 - Indole nitriles.

-

Gueyrard, D. et al. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 2018. [Link]

- Google Patents.

-

Gassman, P. G.; van Bergen, T. J. Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, Coll. Vol. 6, p.601 (1988); Vol. 56, p.72 (1977). [Link]

-

NIST. Mass Spectrum of 1H-Indole, 1-methyl-. [Link]

-

NIST. IR Spectrum of 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]

- Google Patents. EP1829872B1 - Processes for production of indole compounds.

-

ResearchGate. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

- Google Patents.

- Google Patents. US3790596A - Method of producing indole and substitution products of the same.

-

Arkat USA. Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. [Link]

-

ResearchGate. FT-IR spectrum of control indole. [Link]

-

MDPI. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole. [Link]

-

SpectraBase. 1-Methyl-1H-indole Spectrum. [Link]

-

National Center for Biotechnology Information. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. [Link]

-

ResearchGate. 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... [Link]

-

Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]

-

Van Order, R. B.; Lindwall, H. G. Indole. Chemical Reviews. [Link]

Sources

- 1. 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-methyl-1h-indole-6-carbonitrile uses | Sigma-Aldrich [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1H-Indole, 6-methyl- | C9H9N | CID 137928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. 1H-Indole, 1-methyl- [webbook.nist.gov]

- 7. 1H-Indole, 6-methyl- [webbook.nist.gov]

- 8. 1-Methylindole(603-76-9) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 13. US5545644A - Indole derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-Methyl-1H-indole-6-carbonitrile: A Core Scaffold for Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Nucleus

The indole scaffold is a privileged heterocyclic structure, forming the core of numerous natural products, signaling molecules, and approved pharmaceutical agents. Its unique electronic properties and geometric structure allow it to engage in various biological interactions, including hydrogen bonding and π-stacking with protein targets.[1][2] Consequently, indole derivatives are central to medicinal chemistry, with applications spanning oncology, neurology, and infectious diseases.[2] This guide focuses on a specific, synthetically valuable derivative: 1-Methyl-1H-indole-6-carbonitrile . The incorporation of a nitrile group at the 6-position offers a versatile chemical handle for further molecular elaboration, while the N-methylation at position 1 removes the hydrogen bond donor capability of the parent indole, which can be critical for modulating pharmacokinetic properties and target affinity. This document provides a comprehensive overview of its chemical properties, a robust synthesis protocol, detailed structural characterization, and its applications as a key building block in the development of novel therapeutics.

Section 1: Core Molecular and Physicochemical Properties

1-Methyl-1H-indole-6-carbonitrile is a solid at room temperature, possessing the fundamental characteristics outlined below. While specific experimental data for properties like melting point and solubility are not widely published, data from its precursor and isomers provide valuable context.

| Property | Data | Source(s) |

| Molecular Formula | C₁₀H₈N₂ | [3] |

| Molecular Weight | 156.18 g/mol | |

| CAS Number | 20996-87-6 | [3] |

| Physical Form | Solid | |

| Purity (Typical) | ≥97% | [3] |

| Melting Point | Data not available. For context, the precursor 1H-indole-6-carbonitrile has a melting point of 129.5 °C. | [4] |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF). |

Section 2: Synthesis Protocol: N-Methylation of 1H-indole-6-carbonitrile

The most direct and logical synthesis of 1-Methyl-1H-indole-6-carbonitrile involves the selective methylation of the indole nitrogen of the commercially available precursor, 1H-indole-6-carbonitrile. Traditional methods often employ hazardous reagents like methyl iodide or dimethyl sulfate. Modern approaches prioritize safer, more efficient reagents. A robust method is adapted here based on patented industrial processes using dimethyl carbonate (DMC), a greener methylating agent, in the presence of a base and a phase-transfer catalyst.[5][6]

Rationale for Experimental Choices:

-

Methylating Agent: Dimethyl carbonate (DMC) is chosen over traditional agents like methyl iodide for its lower toxicity, higher atom economy, and more environmentally friendly profile.[6]

-

Base: Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base sufficient to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the methylating agent.

-

Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that readily dissolves the indole substrate and the carbonate base, promoting an efficient reaction environment.

-

Phase-Transfer Catalyst (PTC): Tetrabutylammonium bromide (TBAB) is employed to facilitate the interaction between the solid potassium carbonate and the dissolved indole substrate, accelerating the reaction rate at moderate temperatures.[5]

Experimental Workflow Diagram

Sources

- 1. rsc.org [rsc.org]

- 2. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 6. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]

The Strategic Importance of Spectroscopic Characterization

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-indole-6-carbonitrile

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For a molecule like 1-Methyl-1H-indole-6-carbonitrile, a substituted indole, its biological activity or material properties are intrinsically linked to its precise chemical architecture.[3][4] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are not merely confirmatory tools; they are investigative instruments that provide a detailed electronic and vibrational map of the molecule. This guide explains the causality behind experimental choices and provides the logical framework for interpreting the resulting data to achieve unequivocal structural elucidation.

Molecular Structure and Numbering

Understanding the standard IUPAC numbering for the indole nucleus is critical for assigning spectroscopic signals correctly. The structure below illustrates this convention for 1-Methyl-1H-indole-6-carbonitrile.

Caption: IUPAC Numbering of 1-Methyl-1H-indole-6-carbonitrile.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides the most detailed information about the electronic environment of hydrogen atoms and their connectivity. For our target molecule, it will allow us to confirm the substitution pattern on the indole ring.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Weigh approximately 5-10 mg of 1-Methyl-1H-indole-6-carbonitrile. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.[5] However, dimethyl sulfoxide (DMSO-d₆) can also be used and may offer different chemical shift dispersions.[6][7] Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a clean vial.

-

Filtration (Trustworthiness Pillar): To ensure high-resolution spectra free from particulate-induced line broadening, filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube.[7] This self-validating step removes microparticulates that can degrade spectral quality.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard one-dimensional proton experiment is typically sufficient. Key parameters to set include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

Predicted ¹H NMR Data

The predicted chemical shifts (δ) are based on the known electronic effects of the N-methyl and 6-cyano groups. The N-methyl group is weakly electron-donating, while the cyano group is strongly electron-withdrawing and anisotropic.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale for Prediction |

| H-2 | 7.0 - 7.2 | d | ~3.0 | Singlet in indole, becomes a doublet due to coupling with H-3. The N-methyl group slightly shields this position compared to N-H indole. |

| H-3 | 6.5 - 6.7 | d | ~3.0 | Coupled to H-2. Generally upfield in the indole pyrrole ring. |

| H-4 | 7.6 - 7.8 | d | ~8.5 | Ortho to the electron-withdrawing cyano group (at C6), leading to deshielding. Coupled to H-5. |

| H-5 | 7.3 - 7.5 | dd | J_ortho ≈ 8.5, J_meta ≈ 1.5 | Coupled to both H-4 (ortho) and H-7 (meta). |

| H-7 | 7.8 - 8.0 | d | ~1.5 | Appears as a sharp singlet or narrow doublet due to small meta coupling with H-5. Deshielded by proximity to the cyano group. |

| N-CH₃ | 3.8 - 4.0 | s | N/A | Characteristic region for N-methyl groups on a heterocyclic ring.[8] |

¹H-¹H Coupling Network Visualization

This diagram illustrates the expected through-bond proton-proton couplings that would be observed in a COSY experiment.

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. Hit2Lead | 1-methyl-1H-indole-6-carbonitrile | CAS# 20996-87-6 | MFCD08690254 | BB-4032227 [hit2lead.com]

- 3. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the NMR Spectra of 1-Methyl-1H-indole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-Methyl-1H-indole-6-carbonitrile (CAS: 20996-87-6), a key heterocyclic scaffold in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple data report to offer a comprehensive interpretation grounded in the principles of magnetic resonance, substituent effects, and best practices for data acquisition. Every protocol herein is designed as a self-validating system to ensure reproducibility and accuracy in your own laboratory settings.

Introduction: The Significance of 1-Methyl-1H-indole-6-carbonitrile

The indole nucleus is a cornerstone in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The specific derivative, 1-Methyl-1H-indole-6-carbonitrile, combines the indole core with two key functional groups: an N-methyl group, which eliminates hydrogen bonding potential at the N1 position and enhances metabolic stability, and a C6-carbonitrile group, a potent electron-withdrawing moiety that modulates the electronic properties of the entire scaffold. This nitrile group often serves as a crucial hydrogen bond acceptor or a synthetic handle for further molecular elaboration.

Accurate structural elucidation via NMR is paramount for confirming the identity, purity, and conformation of this molecule, ensuring the integrity of subsequent biological and pharmacological studies. This guide provides a predictive but robust analysis of its ¹H and ¹³C NMR spectra, based on established principles and data from closely related analogs.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignment, the standard IUPAC numbering for the indole ring system is used. The N-methyl group is designated as N1-CH₃.

Caption: IUPAC numbering of 1-Methyl-1H-indole-6-carbonitrile.

Analysis of the ¹H NMR Spectrum (Predicted)

The following assignments are predicted for a spectrum recorded in deuterochloroform (CDCl₃), referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on the known spectrum of 1-methylindole and the anticipated substituent chemical shifts (SCS) of the electron-withdrawing cyano group.[1][2]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |

| H7 | ~7.95 | s | - | 1H | H7 is adjacent to the electron-withdrawing cyano group at C6, causing a significant downfield shift. It appears as a singlet due to the absence of adjacent protons for coupling. |

| H4 | ~7.75 | d | J = 8.2 | 1H | This proton is deshielded by the ring current and is ortho to the fused pyrrole ring. It is split into a doublet by its vicinal neighbor, H5. |

| H5 | ~7.40 | dd | J = 8.2, 1.5 | 1H | H5 is coupled to both H4 (ortho coupling, large J) and H7 (meta coupling, small J), resulting in a doublet of doublets. The cyano group's influence shifts it downfield relative to unsubstituted indole. |

| H2 | ~7.15 | d | J = 3.1 | 1H | A characteristic signal for the proton at C2 of the indole ring, appearing as a doublet due to coupling with H3. Its chemical shift is primarily influenced by the N-methyl group. |

| H3 | ~6.55 | d | J = 3.1 | 1H | The proton at C3 is coupled to H2. It typically appears upfield compared to other indole protons due to its position on the electron-rich pyrrole ring. |

| N1-CH₃ | ~3.80 | s | - | 3H | The methyl group attached to the nitrogen atom appears as a sharp singlet, characteristic of N-methyl indoles. |

Analysis of the ¹³C NMR Spectrum (Predicted)

The predicted ¹³C NMR chemical shifts are based on a proton-decoupled spectrum in CDCl₃. The assignments consider the influence of both the N-methyl and C6-cyano substituents on the indole core.[3][4]

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C7a | ~137.5 | Quaternary carbon at the fusion of the two rings. |

| C2 | ~129.5 | The C2 carbon is significantly deshielded by the adjacent nitrogen atom. |

| C5 | ~123.0 | Aromatic CH carbon. Its shift is influenced by the para-cyano group. |

| C4 | ~121.5 | Aromatic CH carbon. |

| C≡N | ~119.0 | Characteristic chemical shift for a nitrile carbon. |

| C3a | ~128.0 | Quaternary carbon at the ring junction, deshielded by the nitrogen. |

| C7 | ~112.0 | Aromatic CH carbon, shifted downfield due to the ortho-cyano group. |

| C3 | ~101.5 | C3 is typically the most upfield carbon in the indole ring system due to its high electron density. |

| C6 | ~103.0 | Quaternary carbon directly attached to the cyano group. Its signal is often of lower intensity and is shifted significantly upfield by the resonance effect of the nitrile. |

| N1-CH₃ | ~33.0 | The signal for the N-methyl carbon, typically found in this upfield region. |

Experimental Protocol for High-Fidelity NMR Data Acquisition

This section outlines a robust, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra. The causality behind each step is explained to ensure technical proficiency and data integrity.[5][6]

5.1. Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of 1-Methyl-1H-indole-6-carbonitrile. Causality: This mass provides sufficient concentration for a strong ¹H signal and allows for a ¹³C spectrum to be acquired in a reasonable timeframe without saturation issues.

-

Solvent Selection: Add 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, to a clean, dry NMR tube. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[7]

-

Internal Standard: Add a small amount (e.g., 1% v/v) of Tetramethylsilane (TMS) to the solvent. Trustworthiness: TMS is chemically inert and its protons resonate at a defined 0.00 ppm, providing an absolute reference point for the chemical shift scale. This makes the experiment self-validating and comparable across different spectrometers.[8]

-

Dissolution: Cap the NMR tube and vortex gently until the sample is fully dissolved. A clear, particulate-free solution is essential for high-resolution spectra.

5.2. Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer.

| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Rationale and Field Insight |

| Pulse Program | zg30 or noesygppr1d | zgpg30 | zg30 is a standard 30° pulse experiment, good for quantitative work. noesygppr1d includes water suppression, useful for biological samples or if the solvent contains residual water. zgpg30 is a 30° pulse with proton decoupling.[5] |

| Acquisition Time (AQ) | 3-4 seconds | 1-2 seconds | A longer acquisition time allows for better resolution by enabling the FID to decay fully. 3-4s is standard for high-resolution ¹H spectra.[5] |

| Relaxation Delay (D1) | 2-5 seconds | 2 seconds | D1 must be long enough to allow all protons to fully relax before the next pulse. For quantitative results, D1 should be at least 5 times the longest T₁ relaxation time. A 2-5s delay is a good starting point for small molecules. |

| Number of Scans (NS) | 8-16 | 512-2048 | The signal-to-noise ratio improves with the square root of the number of scans. ¹³C has a much lower natural abundance, requiring significantly more scans. |

| Spectral Width (SW) | 12-16 ppm | 220-240 ppm | The spectral width must encompass all expected proton or carbon signals. |

| Referencing | TMS at 0.00 ppm | TMS at 0.00 ppm | Post-acquisition, the spectrum must be calibrated by setting the TMS peak to exactly 0.00 ppm. |

5.3. Data Processing

-

Fourier Transformation: The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorption mode with a flat baseline.

-

Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline.

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative ratio of protons.

-

Peak Picking: The precise chemical shift of each peak maximum is identified.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

Caption: Standard workflow for NMR-based structure elucidation.

Comprehensive References

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Provides general principles for interpreting NMR spectra of indole-based compounds. [Link]

-

Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. A foundational paper on the ¹³C NMR of indoles. [Link]

-

13C NMR spectroscopy of indole derivatives. Semantic Scholar. A comprehensive review of ¹³C chemical shifts for a wide range of indole derivatives. [Link]

-

The NMR interpretations of some heterocyclic compounds which are... ResearchGate. Discusses detailed NMR interpretations for various heterocyclic systems. [Link]

-

Supporting information - The Royal Society of Chemistry. Royal Society of Chemistry. Example of experimental procedures for NMR data acquisition. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Reviews advanced NMR methods for analyzing heterocyclic compounds. [Link]

-

13C NMR spectroscopy of indole derivatives. Researcher.Life. Abstract of a key review on ¹³C NMR data for indole compounds. [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Outlines best practices for quantitative NMR, applicable to achieving high-quality spectra. [Link]

-

Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. ResearchGate. Discusses the fundamental parameters of NMR spectra for structure elucidation. [Link]

-

NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Covers recent advances in NMR techniques for small molecule analysis. [Link]

-

NMR Spectroscopy: Data Acquisition. Wiley. Details the process of acquiring and processing NMR data. [Link]

-

NMR HANDS-ON PROTOCOLS – ACQUISITION. n.d. Provides practical protocols for various NMR experiments. [Link]

-

NMR - Interpretation. Chemistry LibreTexts. A guide to the fundamental principles of NMR spectral interpretation. [Link]

-

Proton NMR Table. Michigan State University Chemistry. A reference for typical proton chemical shift ranges. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. A practical guide to using a combination of NMR experiments for structure elucidation. [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. An introductory guide to understanding NMR spectra. [Link]

-

Methyl 1H-indole-3-carboxylate. Magritek. Example of NMR analysis including 1D and 2D techniques for an indole derivative. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Explains the concept of chemical shift and the factors that influence it. [Link]

-

3-Acetyl-1-methylindole | 19012-02-3. J&K Scientific LLC. Lists related indole products, including the target compound. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. A key reference for the chemical shifts of common laboratory solvents. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. A comprehensive database of proton chemical shifts. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. A guide to understanding and interpreting ¹³C NMR spectra. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. A comprehensive database of carbon-13 chemical shifts. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. A resource for proton NMR chemical shift data. [Link]

-

1H-indole-6-carbonitrile | C9H6N2 | CID 85146. PubChem. Database entry for the parent indole-6-carbonitrile molecule. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. mdpi.com [mdpi.com]

- 6. faculty.washington.edu [faculty.washington.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. azooptics.com [azooptics.com]

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Methyl-1H-indole-6-carbonitrile

This guide provides a comprehensive technical overview of the infrared (IR) spectroscopy of 1-Methyl-1H-indole-6-carbonitrile, a key heterocyclic compound in contemporary drug discovery and materials science. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this molecule. By synthesizing established spectroscopic principles with data from analogous structures, this guide offers a robust framework for the characterization and quality control of 1-Methyl-1H-indole-6-carbonitrile.

Introduction: The Significance of Vibrational Spectroscopy in the Analysis of 1-Methyl-1H-indole-6-carbonitrile

1-Methyl-1H-indole-6-carbonitrile, with the chemical formula C₁₀H₈N₂ and CAS number 20996-87-6, is a member of the indole family, a ubiquitous scaffold in numerous biologically active compounds.[1][2][3] The presence of a nitrile group and an N-methylated indole ring imparts specific physicochemical properties that are of significant interest in medicinal chemistry. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality assessment of such molecules. It provides a unique "molecular fingerprint" by probing the vibrational modes of the constituent chemical bonds. This guide will elucidate the characteristic IR absorption bands of 1-Methyl-1H-indole-6-carbonitrile, enabling its unambiguous identification and the assessment of its purity.

Theoretical Framework: Understanding the Vibrational Modes

The infrared spectrum of 1-Methyl-1H-indole-6-carbonitrile is governed by the fundamental vibrations of its chemical bonds. These vibrations, which include stretching and bending, occur at specific quantized frequencies. When the frequency of incident infrared radiation matches the natural vibrational frequency of a bond, energy is absorbed, resulting in a peak in the IR spectrum. The position, intensity, and shape of these absorption bands are directly related to the bond strength, the masses of the atoms involved, and the overall molecular structure.

For 1-Methyl-1H-indole-6-carbonitrile, the key vibrational modes can be categorized as follows:

-

Nitrile Group (C≡N) Vibrations: The carbon-nitrogen triple bond gives rise to a strong and sharp stretching vibration, which is highly characteristic.

-

Indole Ring Vibrations: These include C-H stretching and bending modes of the aromatic and pyrrolic protons, as well as C=C and C-N stretching vibrations within the bicyclic system.

-

Methyl Group (CH₃) Vibrations: The N-methyl group exhibits characteristic symmetric and asymmetric C-H stretching and bending modes.

The electronic interplay between the nitrile group and the indole ring system can influence the precise frequencies of these vibrations, providing valuable insights into the molecule's electronic structure.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

A reliable IR spectrum is predicated on meticulous sample preparation and data acquisition. The following protocol outlines a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of solid 1-Methyl-1H-indole-6-carbonitrile.

Sample Preparation: KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a widely used method for analyzing solid samples.

Step-by-Step Protocol:

-

Sample and KBr Preparation: Gently grind a small amount (1-2 mg) of 1-Methyl-1H-indole-6-carbonitrile with approximately 200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The grinding should be thorough to ensure a fine, homogeneous mixture.

-

Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Sample Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Instrumental Parameters and Data Acquisition

Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background Scan: A background spectrum of the empty sample compartment (or a pure KBr pellet) must be recorded prior to the sample scan to correct for atmospheric and instrumental interferences.

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for obtaining and analyzing the FTIR spectrum of 1-Methyl-1H-indole-6-carbonitrile.

Spectral Interpretation: A Detailed Analysis

The infrared spectrum of 1-Methyl-1H-indole-6-carbonitrile can be divided into distinct regions, each providing specific structural information. The following table summarizes the expected characteristic absorption bands and their assignments, based on data from closely related compounds such as 6-cyanoindole and 1-methylindole.[1][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3100-3000 | Medium | Aromatic C-H Stretching (indole ring) |

| ~2950-2850 | Medium | Aliphatic C-H Stretching (N-CH₃ group) |

| ~2230-2220 | Strong, Sharp | C≡N Stretching (Nitrile) |

| ~1620-1450 | Medium-Strong | Aromatic C=C Stretching (indole ring) |

| ~1470-1430 | Medium | Asymmetric C-H Bending (N-CH₃ group) |

| ~1380-1350 | Medium | C-N Stretching (indole ring) |

| ~880-750 | Strong | Aromatic C-H Out-of-Plane Bending |

The Functional Group Region (4000-1500 cm⁻¹)

-

C-H Stretching Vibrations (3100-2850 cm⁻¹): In this region, expect to see medium intensity peaks corresponding to the stretching vibrations of the C-H bonds. The aromatic C-H stretches of the indole ring will appear at slightly higher wavenumbers (above 3000 cm⁻¹) compared to the aliphatic C-H stretches of the N-methyl group (below 3000 cm⁻¹). Based on the spectrum of 1-methylindole, these peaks are well-defined.[4]

-

Nitrile (C≡N) Stretching (2230-2220 cm⁻¹): This is the most diagnostic peak in the spectrum. The C≡N triple bond gives rise to a strong and sharp absorption band. For 6-cyanoindole, this peak is observed in the 2220-2240 cm⁻¹ range.[1] The N-methylation is not expected to significantly shift this frequency. The intensity and sharpness of this peak make it an excellent marker for the presence of the nitrile functionality.

The Fingerprint Region (1500-400 cm⁻¹)

This region contains a complex series of absorption bands that are unique to the molecule as a whole.

-

Aromatic C=C Stretching (1620-1450 cm⁻¹): Multiple medium to strong bands in this region arise from the stretching vibrations of the carbon-carbon double bonds within the indole ring. For indole itself, characteristic peaks are observed around 1616 cm⁻¹ and 1456 cm⁻¹.[5]

-

Methyl C-H Bending (1470-1430 cm⁻¹): The asymmetric bending (scissoring) vibration of the N-methyl group is expected in this range.

-

C-N Stretching (1380-1350 cm⁻¹): The stretching vibration of the C-N bonds within the indole ring will contribute to the absorptions in this part of the spectrum.

-

Aromatic C-H Out-of-Plane Bending (880-750 cm⁻¹): Strong absorptions in this region are characteristic of the out-of-plane bending of the C-H bonds on the substituted benzene ring. The specific pattern of these bands can provide information about the substitution pattern of the aromatic ring.

Conclusion: A Powerful Tool for a Key Molecule

Infrared spectroscopy is an indispensable technique for the structural characterization and quality control of 1-Methyl-1H-indole-6-carbonitrile. By understanding the theoretical principles and following a robust experimental protocol, researchers can obtain a high-quality spectrum that provides a wealth of structural information. The key diagnostic feature is the strong and sharp nitrile stretch around 2230-2220 cm⁻¹, which, in conjunction with the characteristic absorptions of the N-methylated indole ring, allows for the unambiguous identification of this important molecule. This guide provides the foundational knowledge for the effective application of IR spectroscopy in the research and development of 1-Methyl-1H-indole-6-carbonitrile-based compounds.

References

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indole, 1-methyl-. Retrieved from [Link]

-

Trivedi, M. K., Tallapragada, R. M. R., Branton, A., & Jana, S. (2015). FT-IR spectrum of control indole. [Image]. In Biofield Treatment: A Potential Strategy for Modification of Physical and Thermal Properties of Indole. ResearchGate. Retrieved from [Link]

-

Li, X., Wang, M., Liu, R., & Capaccioli, S. (2015). Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region. [Image]. In Secondary relaxation dynamics in rigid glass-forming molecular liquids with related structures. ResearchGate. Retrieved from [Link]

-

MDPI. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 1H-indole-6-carbonitrile. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). IR Spectral Databases. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 1-Methyl-1H-indole-6-carbonitrile

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-Methyl-1H-indole-6-carbonitrile, a significant heterocyclic compound in contemporary research and development. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles, experimental protocols, and data interpretation necessary for the robust characterization of this molecule.

Introduction to 1-Methyl-1H-indole-6-carbonitrile

1-Methyl-1H-indole-6-carbonitrile is a member of the indole family, a class of aromatic heterocyclic organic compounds that are ubiquitous in nature and form the core structure of many biologically active molecules, including the amino acid tryptophan and numerous alkaloids. The presence of a methyl group at the N1 position and a nitrile group at the C6 position of the indole ring imparts specific chemical properties that are of interest in medicinal chemistry and materials science. Understanding the precise molecular structure and fragmentation behavior of this compound through mass spectrometry is crucial for its identification, purity assessment, and metabolic studies.

Table 1: Physicochemical Properties of 1-Methyl-1H-indole-6-carbonitrile

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂ | |

| Molecular Weight | 156.18 g/mol | |

| CAS Number | 20996-87-6 | |

| Appearance | Solid |

Fundamental Principles of Mass Spectrometry for Indole Analysis

The choice of ionization technique is paramount for the successful mass spectrometric analysis of 1-Methyl-1H-indole-6-carbonitrile. The selection depends on the analyte's properties and the desired information—be it the molecular weight or structural details through fragmentation.

-

Electron Ionization (EI) : This is a "hard" ionization technique that bombards the sample with high-energy electrons, leading to extensive fragmentation.[1][2] While this can provide a detailed fingerprint of the molecule, the molecular ion may be weak or absent. For novel compounds, identifying the molecular ion is a primary objective, making softer ionization techniques often more suitable for initial analysis.

-

Electrospray Ionization (ESI) : ESI is a "soft" ionization technique that is particularly well-suited for polar molecules and is compatible with liquid chromatography (LC-MS).[1][3][4] It typically produces protonated molecules [M+H]+, providing clear molecular weight information with minimal fragmentation.[5][6] The basic nitrogen of the indole ring can be readily protonated.

-

Atmospheric Pressure Chemical Ionization (APCI) : APCI is another soft ionization technique suitable for less polar, thermally stable molecules.[2] It is also compatible with LC-MS and can be a good alternative to ESI for certain analytes.

For the analysis of 1-Methyl-1H-indole-6-carbonitrile, ESI is often the preferred method due to its ability to generate a strong protonated molecular ion, which is essential for confirming the molecular weight. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation and elicit structural information.

Sample Preparation and Experimental Setup

A meticulously designed experimental protocol is fundamental to acquiring high-quality, reproducible mass spectrometry data.

Experimental Protocol: LC-ESI-MS/MS Analysis

-

Sample Preparation :

-

Accurately weigh 1 mg of 1-Methyl-1H-indole-6-carbonitrile.

-

Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

-

Perform serial dilutions to achieve a final concentration suitable for your instrument, typically in the range of 1-10 µg/mL.

-

The final solution should be prepared in a mobile phase-compatible solvent to ensure good peak shape in LC-MS analysis. A common choice is a 50:50 mixture of water and acetonitrile with 0.1% formic acid to facilitate protonation.

-

-

Liquid Chromatography (LC) Conditions :

-

Column : A reversed-phase C18 column is a standard choice for separating small organic molecules.

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient : A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step.

-

Flow Rate : Dependent on the column diameter, typically 0.2-0.5 mL/min for analytical columns.

-

Injection Volume : 1-5 µL.

-

-

Mass Spectrometry (MS) Conditions :

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Mass Analyzer : A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.

-

MS1 Scan Range : m/z 100-500 to detect the precursor ion.

-

MS/MS Fragmentation : Collision-Induced Dissociation (CID) is commonly used. The collision energy should be optimized to achieve a good balance of precursor and fragment ions.

-

Caption: Predicted major fragmentation pathways of protonated 1-Methyl-1H-indole-6-carbonitrile.

Mechanistic Explanations:

-

Loss of Hydrogen Cyanide (HCN) : The nitrile group is a common leaving group in mass spectrometry, often eliminated as a neutral molecule of HCN. This would result in a fragment ion at m/z 130.07. This is a characteristic fragmentation for aromatic nitriles.

-

Loss of a Methyl Radical (•CH₃) : The N-methyl group can be cleaved, leading to the loss of a methyl radical. This would produce a fragment ion at m/z 142.05. The stability of the resulting radical cation will influence the abundance of this fragment.

-

Loss of Acetonitrile (CH₃CN) : A rearrangement reaction could lead to the concerted loss of the N-methyl group and the nitrile group as acetonitrile. This would generate a fragment ion at m/z 116.05. This type of rearrangement is plausible and would lead to a stable fragment.

Table 2: Predicted Fragment Ions and Their Origins

| m/z (Predicted) | Proposed Formula | Origin |

| 157.07 | C₁₀H₉N₂⁺ | [M+H]+ |

| 142.05 | C₉H₆N₂⁺ | [M+H - •CH₃]+ |

| 130.07 | C₉H₈N⁺ | [M+H - HCN]+ |

| 116.05 | C₈H₆⁺ | [M+H - CH₃CN]+ |

Data Interpretation and Applications

The interpretation of the mass spectrum of 1-Methyl-1H-indole-6-carbonitrile relies on the accurate mass measurement of the precursor and fragment ions. High-resolution mass spectrometry allows for the determination of the elemental composition of each ion, providing a high degree of confidence in its identification.

Applications:

-

Drug Metabolism Studies : In drug development, mass spectrometry is indispensable for identifying metabolites. The fragmentation pattern of the parent drug is crucial for identifying structural modifications that occur during metabolism.

-

Chemical Synthesis Confirmation : Mass spectrometry provides a rapid and accurate method to confirm the identity and purity of newly synthesized compounds.

-

Forensic and Environmental Analysis : The unique mass spectral fingerprint of a molecule can be used for its unambiguous identification in complex matrices.

Conclusion

This guide has outlined a comprehensive approach to the mass spectrometric analysis of 1-Methyl-1H-indole-6-carbonitrile. By selecting the appropriate ionization technique, optimizing experimental conditions, and understanding the predictable fragmentation pathways, researchers can confidently identify and characterize this important indole derivative. The combination of high-resolution mass spectrometry and tandem MS techniques provides a powerful tool for elucidating the structure and behavior of this and other related molecules.

References

-

Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. [Link] [5][6]2. He, X., et al. (2012). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 70, 266-275. [Link] [7]3. Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

-

Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. [Link]

-

Guo, Y., et al. (2016). Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+. Journal of The American Society for Mass Spectrometry, 27(10), 1648-1655. [Link]

-

University of Bristol. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link] [3]11. Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link] [1]12. PubChem. (n.d.). 1H-Indole, 6-methyl-. [Link]

-

NIST. (n.d.). 1H-Indole, 6-methyl-. [Link]

-

Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. [Link] [2]15. Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. [Link] [4]16. PubChem. (n.d.). 1-Methylindole. [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of 1H-Indole-6-carbonitrile. [Link]

-

PubChem. (n.d.). 1-Methyl-1H-indole-6-carboxylic acid. [Link]

-

NIST. (n.d.). 1H-Indole, 1-methyl-. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

-

Lee, C., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. International Journal of Molecular Sciences, 24(13), 10841. [Link]

-

Li, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Metabolites, 13(12), 1183. [Link]

Sources

- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. as.uky.edu [as.uky.edu]

- 4. pharmafocuseurope.com [pharmafocuseurope.com]

- 5. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-indole-6-carbonitrile

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-Methyl-1H-indole-6-carbonitrile, a key building block in the development of various pharmaceutical agents. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also a detailed discussion of the underlying chemical principles and strategic considerations. The synthesis is approached in a logical two-step sequence, commencing with the palladium-catalyzed cyanation of 6-bromoindole to afford the intermediate indole-6-carbonitrile, followed by a selective N-methylation to yield the final product. This guide emphasizes experimental reproducibility, safety, and scalability, providing a solid foundation for the laboratory-scale synthesis of this important indole derivative.

Introduction: The Significance of 1-Methyl-1H-indole-6-carbonitrile

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a nitrile group at the 6-position and a methyl group at the 1-position of the indole ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making 1-Methyl-1H-indole-6-carbonitrile a valuable intermediate for drug discovery programs. Its structural motifs are found in compounds targeting a range of therapeutic areas, including oncology, neurology, and infectious diseases.

This guide will detail a reliable and well-documented synthetic pathway, providing the necessary information for its successful implementation in a laboratory setting. The presented methodology is designed to be both efficient and scalable, addressing the practical needs of medicinal and process chemists.

Strategic Overview of the Synthetic Pathway

The synthesis of 1-Methyl-1H-indole-6-carbonitrile is most effectively achieved through a two-step process, as illustrated below. This strategy allows for the clear separation and optimization of the two key transformations: the introduction of the carbonitrile functionality and the subsequent N-alkylation.

Figure 1: Overall synthetic strategy for 1-Methyl-1H-indole-6-carbonitrile.

Step 1: Synthesis of Indole-6-carbonitrile via Palladium-Catalyzed Cyanation

The introduction of a nitrile group onto an aromatic ring can be challenging. However, palladium-catalyzed cyanation of aryl halides has emerged as a powerful and versatile method.[1][2] In this step, the commercially available 6-bromoindole is converted to indole-6-carbonitrile.

Mechanistic Insights

The catalytic cycle of palladium-catalyzed cyanation generally involves the following key steps:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (6-bromoindole) to form a palladium(II) intermediate.

-

Transmetalation/Ligand Exchange: The bromide ligand on the palladium(II) complex is exchanged for a cyanide group from the cyanide source.

-

Reductive Elimination: The aryl and cyanide groups on the palladium(II) complex couple and are eliminated, forming the desired aryl nitrile (indole-6-carbonitrile) and regenerating the palladium(0) catalyst.

Figure 2: Simplified catalytic cycle for palladium-catalyzed cyanation.

Experimental Protocol

This protocol is adapted from established methods for the palladium-catalyzed cyanation of aryl bromides.[1][2]

Materials:

-

6-Bromoindole

-

Zinc cyanide (Zn(CN)₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromoindole (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M.

-

Heat the reaction mixture to 120-140 °C under an argon atmosphere and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-